molecular formula C15H16N2O3S B15179095 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol CAS No. 84712-97-0

2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol

Cat. No.: B15179095
CAS No.: 84712-97-0
M. Wt: 304.4 g/mol
InChI Key: SPHUPSSBTALAES-UHFFFAOYSA-N
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Description

2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol is an organic compound with the molecular formula C15H16N2O3S. It is characterized by the presence of an azo group (-N=N-) linking two phenyl rings, a sulfonyl group (-SO2-), and a hydroxyl group (-OH) attached to an ethyl chain. This compound is known for its vibrant color properties due to the azo linkage, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as phenol, to form the azo compound.

    Sulfonylation: The resulting azo compound undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Ethanol Addition: Finally, the sulfonylated azo compound is reacted with ethanol under basic conditions to attach the ethanol moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The azo group can be reduced to form the corresponding amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a dye or pigment due to its vibrant color properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of colored polymers and materials.

Mechanism of Action

The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonyl and hydroxyl groups can form hydrogen bonds and interact with various biomolecules. These interactions can affect cellular pathways and processes, making the compound useful in biological and medicinal research.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylazo)phenol: Lacks the sulfonyl and ethanol groups.

    2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)propane: Similar structure but with a propane chain instead of ethanol.

    4-(Phenylazo)benzenesulfonic acid: Contains a sulfonic acid group instead of the ethanol moiety.

Uniqueness

2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethanol is unique due to the combination of its azo, sulfonyl, and ethanol groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

84712-97-0

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethanol

InChI

InChI=1S/C15H16N2O3S/c18-10-11-21(19,20)12-13-6-8-15(9-7-13)17-16-14-4-2-1-3-5-14/h1-9,18H,10-12H2

InChI Key

SPHUPSSBTALAES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CS(=O)(=O)CCO

Origin of Product

United States

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